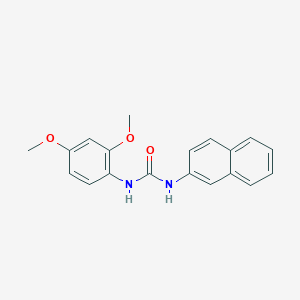![molecular formula C18H16F4N2O B5731337 1-(4-fluorophenyl)-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B5731337.png)
1-(4-fluorophenyl)-4-[3-(trifluoromethyl)benzoyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-fluorophenyl)-4-[3-(trifluoromethyl)benzoyl]piperazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as 'TFMPP' and is a member of the piperazine family of compounds. In
Mécanisme D'action
TFMPP acts as a partial agonist at the serotonin 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, appetite, and sleep. It has also been shown to have an affinity for the dopamine D2 receptor, which is involved in reward and motivation. The exact mechanism of action of TFMPP is not fully understood, but it is believed to modulate the activity of these receptors, leading to its therapeutic effects.
Biochemical and Physiological Effects:
TFMPP has been shown to have a range of biochemical and physiological effects. In animal studies, TFMPP has been shown to increase locomotor activity, induce hyperthermia, and cause changes in heart rate and blood pressure. Additionally, TFMPP has been shown to have an impact on neurotransmitter levels, particularly serotonin and dopamine.
Avantages Et Limitations Des Expériences En Laboratoire
TFMPP has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it an ideal compound for use in screening assays. Additionally, TFMPP has a well-characterized mechanism of action, which makes it a useful tool for studying the function of serotonin and dopamine receptors. However, TFMPP also has several limitations. It has been shown to have a narrow therapeutic window, meaning that it can be toxic at high doses. Additionally, TFMPP has been shown to have off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on TFMPP. One area of interest is in the development of more selective compounds that target specific serotonin and dopamine receptors. Additionally, there is interest in exploring the potential use of TFMPP as an analgesic and anti-inflammatory agent. Finally, there is a need for further research on the toxicity and safety of TFMPP, particularly at high doses. Overall, TFMPP has significant potential for therapeutic use, but further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
TFMPP is a synthetic compound that is typically synthesized through a multi-step process. The initial step involves the reaction of 4-fluoroaniline with trifluoroacetic acid to form 4-fluoro-N-trifluoroacetylaniline. This intermediate is then reacted with piperazine to produce TFMPP. The synthesis process is complex and requires careful attention to detail to ensure the purity and quality of the final product.
Applications De Recherche Scientifique
TFMPP has been extensively studied for its potential therapeutic applications in various fields of research. One of the primary areas of research is in the field of neuroscience, where TFMPP has been shown to have an impact on serotonin receptors. Additionally, TFMPP has been studied for its potential use as an analgesic and anti-inflammatory agent.
Propriétés
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F4N2O/c19-15-4-6-16(7-5-15)23-8-10-24(11-9-23)17(25)13-2-1-3-14(12-13)18(20,21)22/h1-7,12H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSRCRRJLCQLNAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Fluorophenyl)piperazin-1-yl][3-(trifluoromethyl)phenyl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3,4-dimethoxyphenyl)-N-({1-[3-(3,4-dimethoxyphenyl)acryloyl]-4-piperidinyl}methyl)acrylamide](/img/structure/B5731255.png)
![2-chloro-N-cyclohexyl-5-[(dimethylamino)sulfonyl]benzamide](/img/structure/B5731260.png)
![3-{[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B5731276.png)


![4-{[4-(acetylamino)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5731292.png)
![2-[4-(dimethylamino)phenyl]-4-(2-furyl)-6H-1,3-oxazin-6-one](/img/structure/B5731298.png)
![N-{[(3-acetylphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5731309.png)

![N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5731319.png)


![4-bromo-N'-[(3-bromobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5731327.png)
![N-benzyl-3-[(2,5-dichlorophenoxy)methyl]benzamide](/img/structure/B5731329.png)